An In-depth Technical Guide to 4-Hydroxycarbazole: Structure, Properties, and Applications
An In-depth Technical Guide to 4-Hydroxycarbazole: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 4-hydroxycarbazole, a pivotal heterocyclic compound. It is intended for researchers, chemists, and professionals in drug discovery and materials science who are leveraging this versatile scaffold. We will delve into its fundamental chemical and physical properties, explore validated synthetic methodologies, and discuss its significant applications, particularly its role as a key intermediate in the synthesis of pharmacologically active agents and advanced materials.
Introduction to 4-Hydroxycarbazole
4-Hydroxycarbazole, systematically known as 9H-Carbazol-4-ol, is an aromatic heterocyclic organic compound. Its structure, featuring a carbazole core with a hydroxyl group at the 4-position, imparts a unique combination of reactivity and stability. This makes it a highly valuable precursor in various synthetic pathways.[1] The presence of the hydroxyl group and the nitrogen-containing ring system allows for functionalization at multiple sites, opening avenues for the creation of a diverse range of derivatives.[1]
The significance of 4-hydroxycarbazole is most pronounced in the pharmaceutical industry, where it serves as a critical building block for drugs targeting cardiovascular diseases, such as the beta-blocker Carvedilol.[2] Beyond its medicinal applications, its electron-transporting properties have led to its use in the development of organic electronics, including Organic Light-Emitting Diodes (OLEDs), and in polymer chemistry to enhance the thermal and mechanical properties of materials.[1]
Chemical Structure and Identification
The foundational element of 4-hydroxycarbazole's utility is its chemical structure. The fusion of a benzene ring to a pyrrole ring forms the carbazole nucleus, and the hydroxyl substituent at the C4 position is key to its chemical behavior.
Caption: Chemical Structure of 4-Hydroxycarbazole (9H-Carbazol-4-ol).
Physicochemical Properties
A comprehensive understanding of 4-hydroxycarbazole's physical and chemical properties is essential for its application in synthesis and material design. Key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 9H-Carbazol-4-ol | [3] |
| CAS Number | 52602-39-8 | [1][3] |
| Molecular Formula | C₁₂H₉NO | [1][2][3] |
| Molecular Weight | 183.21 g/mol | [1][2][3] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Melting Point | 169-173 °C | [1][2] |
| Solubility | Insoluble in water; Soluble in Methanol and DMF | [2] |
| Purity | ≥98% (HPLC) | [1] |
| Storage | Store at room temperature, under inert gas, away from air. | [1] |
Synthesis Methodologies
The synthesis of 4-hydroxycarbazole and its derivatives has evolved from classical, high-temperature methods to more sophisticated, milder approaches. The choice of synthetic route is often dictated by the desired substitution pattern and scale.
Traditional Synthesis: Dehydrogenation of Tetrahydro-4H-carbazol-4-ones
A classical approach involves the dehydrogenation and aromatization of tetrahydro-4H-carbazol-4-ones.[4][5] This method, however, is often limited by a narrow substrate scope and the requirement for high reaction temperatures.[4][5] An improved version of this process utilizes a Raney nickel catalyst in an aqueous alkaline solution.[6][7]
Reaction Scheme: 1,2,3,4-tetrahydro-4-oxocarbazole is heated under reflux in an aqueous alkali metal hydroxide solution (e.g., potassium hydroxide) with Raney nickel as the catalyst.[6][7] The reaction is typically run for 50-70 hours under an inert atmosphere.[7] Acidification of the alkaline solution after removal of the catalyst precipitates the 4-hydroxycarbazole product.[7]
Modern Approach: Benzannulation of 3-Nitroindoles
A more recent and versatile method involves the domino vinylogous conjugate addition, cyclization, elimination, and aromatization of readily available 3-nitroindoles with alkylidene azlactones.[4][5] This transition-metal-free approach proceeds under mild conditions and offers access to a wider range of substituted 4-hydroxycarbazoles.[5]
Caption: Experimental workflow for the synthesis of 4-hydroxycarbazole derivatives.
Detailed Protocol (based on[4]):
-
Reaction Setup: To an oven-dried flask containing a mixture of a 3-nitroindole (0.2 mmol, 1.0 equiv) and an alkylidene azlactone (0.24 mmol, 1.2 equiv) in dry THF/hexane (1:2 v/v, 4 mL), add potassium carbonate (K₂CO₃) (0.4 mmol, 2.0 equiv) under a nitrogen atmosphere.[4][5]
-
Reaction Execution: Stir the resulting mixture at 40 °C in an oil bath for the time indicated by reaction monitoring (e.g., TLC).[4][5]
-
Work-up: After cooling the reaction to room temperature, add aqueous HCl (1 M, 2 mL) and stir for several minutes.[4]
-
Extraction: Remove the volatile solvents under reduced pressure. Add water (10 mL) and extract the aqueous solution with dichloromethane (3 x 10 mL).[4]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-hydroxycarbazole derivative.[4]
This method's success hinges on the electrophilic nature of the 3-nitroindole, which facilitates the initial vinylogous conjugate addition of the enolate generated from the alkylidene azlactone. The subsequent intramolecular cyclization and aromatization cascade efficiently constructs the carbazole core.
Key Applications in Research and Development
The versatile structure of 4-hydroxycarbazole makes it a valuable intermediate in several high-technology and pharmaceutical sectors.
Pharmaceutical Synthesis
4-Hydroxycarbazole is a cornerstone intermediate in the synthesis of numerous pharmaceuticals.[1] Its most notable application is in the production of Carvedilol , a non-selective beta/alpha-1 blocker used to treat high blood pressure and heart failure.[2][5] The synthesis involves the alkylation of the phenolic hydroxyl group of 4-hydroxycarbazole.
Caption: Role of 4-Hydroxycarbazole as a precursor in various applications.
Materials Science
In the realm of materials science, 4-hydroxycarbazole and its derivatives are gaining prominence:
-
Organic Electronics: The carbazole moiety is known for its excellent hole-transporting properties. This makes 4-hydroxycarbazole a useful building block for materials used in OLEDs, contributing to device efficiency and performance.[1]
-
Polymer Chemistry: It can be incorporated into polymer backbones or as a pendant group to enhance thermal stability and mechanical strength, finding use in materials for the automotive and aerospace industries.[1]
-
Photovoltaics: The compound is explored in the formulation of organic solar cells, where it can improve light absorption and charge separation efficiency.[1]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-hydroxycarbazole is associated with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4-Hydroxycarbazole is a compound of significant scientific and commercial interest. Its unique chemical architecture provides a versatile platform for the synthesis of complex molecules with important biological activities and material properties. As synthetic methodologies become more refined, the accessibility of diverse 4-hydroxycarbazole derivatives will continue to expand, paving the way for new discoveries in medicine and materials science. The insights and protocols detailed in this guide offer a solid foundation for researchers and developers working with this pivotal chemical intermediate.
References
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Yao, C., et al. (2021). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. ACS Omega, 6(26), 16834–16844. Retrieved from [Link]
- Kiegel, E., & Lauer, K. (1983). Process for preparing 4-hydroxycarbazole. (EP0023592B1). European Patent Office.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104251, 4-Hydroxycarbazole. Retrieved from [Link]
- Kiegel, E., & Lauer, K. (1981). Process for the preparation of 4-hydroxycarbazole. (US4273711A). United States Patent and Trademark Office.
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Brundavan Laboratories Pvt. Ltd. (n.d.). 4-Hydroxy Carbazole. Retrieved from [Link]
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Yao, C., et al. (2021). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. National Center for Biotechnology Information. Retrieved from [Link]
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